Ethyl-d5acrylate(approx. 20 ppm monoethyl ether hydroquinone)
Description
Ethyl-d5 acrylate (CAS [35717-06-7]) is a deuterated derivative of ethyl acrylate, where five hydrogen atoms are replaced with deuterium (D) at the ethyl group (CD2CD3). This compound is stabilized with approximately 20 ppm monoethyl ether hydroquinone (4-ethoxyphenol, CAS [622-62-8]) to prevent polymerization during storage and handling . Key properties include:
- Molecular formula: CH2=CHCOOCD2CD3
- Molecular weight: 105.15 g/mol
- Deuterium content: 99 atom % D
- Chemical purity: ≥97%
- Applications: Primarily used in nuclear magnetic resonance (NMR) spectroscopy, metabolic studies, and organic synthesis where isotopic labeling is critical .
The stabilizer, monoethyl ether hydroquinone, is selected for its effectiveness in inhibiting radical-induced polymerization at low concentrations (20 ppm). However, its use is restricted in fragrance applications due to depigmentation risks, as noted by the International Fragrance Association (IFRA) .
Properties
Molecular Formula |
C5H8O2 |
|---|---|
Molecular Weight |
105.15 g/mol |
IUPAC Name |
1,1,2,2,2-pentadeuterioethyl prop-2-enoate |
InChI |
InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3/i2D3,4D2 |
InChI Key |
JIGUQPWFLRLWPJ-PVGOWFQYSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C=C |
Canonical SMILES |
CCOC(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Esterification of Acrylic Acid with Ethanol
This step is analogous to the conventional preparation of ethyl acrylate:
- Acrylic acid undergoes esterification with ethanol under acidic catalysis to form ethyl acrylate.
- The reaction typically employs a strong acid catalyst (e.g., sulfuric acid) and is conducted under controlled temperature to optimize yield and minimize side reactions.
- The reaction mixture is distilled to separate ethyl acrylate from unreacted starting materials and by-products.
Deuteration Process
- After obtaining ethyl acrylate, selective deuteration replaces specific hydrogen atoms with deuterium to yield Ethyl-d5acrylate.
- Deuteration can be achieved via catalytic exchange reactions in the presence of deuterated solvents or reagents such as D2O or deuterated catalysts.
- The process targets the vinyl and ethyl hydrogens to achieve the pentadeuterio substitution pattern.
- This isotopic exchange requires careful control of reaction conditions to maintain the integrity of the acrylate double bond and avoid polymerization.
Stabilization with Monoethyl Ether Hydroquinone
- Monoethyl ether hydroquinone (MEHQ) is used as a polymerization inhibitor at approximately 20 ppm concentration in Ethyl-d5acrylate.
- MEHQ acts by scavenging free radicals that initiate polymerization, thus stabilizing the monomer during storage and handling.
- The preparation of MEHQ itself involves the selective etherification of hydroquinone with ethanol under catalytic conditions involving halogens or hydrohalic acids and oxidants like hydrogen peroxide, as described in patented processes.
- The presence of MEHQ ensures the monomer remains stable during synthesis, purification, and storage.
Reaction Conditions and Purification
| Step | Conditions | Notes |
|---|---|---|
| Esterification | Acid catalyst (e.g., H2SO4), 40-100 °C | Controlled temperature to avoid polymerization |
| Deuteration | Catalytic exchange with D2O or deuterated reagents | Maintain acrylate integrity, inert atmosphere recommended |
| Stabilizer addition | MEHQ added at ~20 ppm concentration | Prevents premature polymerization |
| Purification | Distillation under reduced pressure | Removes unreacted materials and impurities |
| Storage | 2-30 °C, protected from light | Ensures long-term stability |
Analytical and Quality Control Data
- Purity: Typically ≥99% by gas chromatography (GC)
- Stabilizer Content: Approximately 20 ppm monoethyl ether hydroquinone confirmed by chromatographic methods
- Physical Properties:
- Boiling point: ~100 °C at 1013 hPa
- Density: ~0.92 g/cm³ at 20 °C
- Flash point: ~9 °C (closed cup)
- Spectroscopic Identification: IR and NMR confirm deuterium incorporation and chemical structure.
Summary of Research and Literature Evaluation
- The preparation of Ethyl-d5acrylate follows well-established esterification and deuteration protocols similar to those used for ethyl acrylate, with additional isotopic labeling steps.
- Stabilization with MEHQ at low ppm levels is critical to prevent polymerization during synthesis and storage.
- Patents and industrial literature provide detailed methods for the preparation of MEHQ, which is essential for the stabilization of acrylate monomers.
- Analytical data from multiple sources confirm the identity and purity of Ethyl-d5acrylate with the required stabilizer content.
- No direct synthesis protocols exclusively for Ethyl-d5acrylate are widely published, but the synthesis is inferred from the combination of ethyl acrylate preparation and deuteration techniques documented in chemical literature.
Chemical Reactions Analysis
Types of Reactions
Ethyl-d5acrylate undergoes various chemical reactions, including:
Polymerization: It readily polymerizes to form poly(ethyl acrylate) and copolymers with other monomers.
Transesterification: It can react with higher alcohols to form homologous alkyl acrylates.
Addition Reactions: The double bond in ethyl acrylate can participate in addition reactions with nucleophiles and electrophiles.
Common Reagents and Conditions
Polymerization: Initiated by free radicals, heat, or light, often using initiators like benzoyl peroxide or azobisisobutyronitrile.
Transesterification: Catalyzed by acids or bases, such as sulfuric acid or sodium methoxide.
Addition Reactions: Typically involve reagents like hydrogen bromide or bromine under mild conditions.
Major Products
Poly(ethyl acrylate): A flexible polymer used in adhesives and coatings.
Higher Alkyl Acrylates: Used in specialty applications like pressure-sensitive adhesives and automotive coatings.
Scientific Research Applications
Polymer Synthesis
Ethyl-d5acrylate as a Monomer:
Ethyl-d5acrylate serves as a key monomer in the production of polymers through radical polymerization processes. It is particularly useful in synthesizing acrylic resins with specific properties tailored for applications such as coatings, adhesives, and sealants.
- Case Study: Acrylic Resins Production
In a study examining the synthesis of unique acrylic resins with aromatic side chains, ethyl-d5acrylate was utilized to achieve specific thermal properties. The resulting polymers demonstrated varying glass transition temperatures (Tg) depending on the structure of the side chains, highlighting the tunability of polymer properties through monomer selection .
| Polymer Type | Monomer Used | Glass Transition Temperature (°C) |
|---|---|---|
| Poly(ethyl cinnamate) | Ethyl-d5acrylate | Lower than poly(methyl cinnamate) |
| Poly(methyl cinnamate) | Methyl acrylate | 122 |
Biochemical Applications
Protein Modification:
Ethyl-d5acrylate has been studied for its ability to modify proteins through haptenation. This process involves the reaction of ethyl-d5acrylate with nucleophilic sites on proteins, which can be critical for understanding protein interactions and developing therapeutic agents.
- Case Study: Protein Haptenation
Research demonstrated that ethyl-d5acrylate can modify specific amino acid residues within proteins, leading to changes in their functionality. The study found that modifications predominantly occurred on cysteine and lysine residues, which are essential for protein structure and function .
| Amino Acid Residue | Modification Count |
|---|---|
| Cysteine | 3 |
| Lysine | 6 |
| Histidine | 4 |
Environmental and Toxicological Studies
Safety Assessments:
Ethyl-d5acrylate's safety profile has been evaluated in various toxicological studies. Understanding its potential health effects is crucial for industries that utilize this compound.
- Case Study: Toxicity Evaluation
Chronic toxicity studies have shown that exposure to ethyl acrylate (and by extension its deuterated form) may lead to genetic mutations and cytogenetic effects in laboratory animals. These findings underscore the importance of handling this compound with care in industrial settings .
Applications in Nail Products
Cosmetic Formulations:
Ethyl-d5acrylate is also used in cosmetic formulations, particularly in nail products where it acts as a film-forming agent.
- Case Study: Nail Product Safety
Investigations into nail products containing ethyl acrylate derivatives revealed potential health risks, including skin sensitization and respiratory irritation among salon workers. Monitoring exposure levels is vital to ensure worker safety .
| Health Effect | Reported Incidence |
|---|---|
| Skin Sensitization | High |
| Respiratory Irritation | Moderate |
Mechanism of Action
The mechanism of action of ethyl-d5acrylate involves its ability to undergo polymerization and addition reactions. The vinyl group in the molecule is highly reactive and can form covalent bonds with other molecules, leading to the formation of polymers and other derivatives. The presence of deuterium atoms can influence the reaction kinetics and stability of the compound .
Comparison with Similar Compounds
Deuterated Esters
Deuterated compounds like ethyl-d5 acrylate are niche products designed for isotopic tracing. Below is a comparison with structurally similar deuterated esters:
Key Observations :
- Ethyl acetate-d8 lacks a stabilizer, likely due to its lower reactivity compared to acrylates.
- Di(ethylene glycol) ethyl ether acrylate uses monomethyl ether hydroquinone at a higher concentration (1000 ppm), reflecting its technical-grade use in industrial polymer chemistry .
Non-Deuterated Acrylates with Stabilizers
Ethyl-d5 acrylate shares functional similarities with non-deuterated acrylates stabilized with phenolic inhibitors:
Key Observations :
- Ethyl-d5 acrylate’s stabilizer concentration (20 ppm) balances inhibition efficacy and regulatory compliance, unlike technical-grade acrylates (e.g., 1000 ppm stabilizers) .
- Hydroquinone monomethyl ether is more widely used in non-deuterated acrylates due to cost and availability, but monoethyl ether hydroquinone offers comparable performance in specialized deuterated forms .
Stabilizer Comparison: Monoethyl vs. Monomethyl Ether Hydroquinone
The choice of stabilizer impacts safety and application scope:
Key Observations :
- Monoethyl ether hydroquinone is restricted in cosmetics but permissible in non-dermal applications (e.g., research chemicals) at low concentrations .
- Monomethyl ether hydroquinone is preferred in commercial acrylates due to lower toxicity concerns .
Biological Activity
Ethyl-d5acrylate, particularly in its formulation with approximately 20 ppm monoethyl ether hydroquinone, is a compound of interest due to its potential biological activities. This article explores the biological effects, mechanisms of action, and relevant case studies associated with this compound.
- Chemical Name : Ethyl-d5acrylate
- Molecular Weight : 105.15 Da
- Purity : 99%
- Formulation : Contains approximately 20 ppm monoethyl ether hydroquinone
Biological Activity Overview
Ethyl-d5acrylate has been studied for its reactivity and potential sensitization effects, particularly in relation to skin contact allergies. The compound acts as a hapten, capable of forming covalent bonds with nucleophilic sites in proteins, leading to modifications that may trigger immunological responses.
Key Findings from Proteomic Studies
- Haptenation Mechanism : Ethyl-d5acrylate demonstrates specific reactivity with amino acid residues in proteins, notably lysine and cysteine. This haptenation process is crucial in understanding its allergenic potential.
- Extent of Modification : In studies involving HaCaT cell lysates, ethyl-d5acrylate showed a lower level of haptenation compared to other sensitizers like Diphenylcyclopropenone (DPCP). Specifically, only 8 peptides related to 8 proteins were modified by ethyl-d5acrylate, indicating a lower reactivity profile .
Case Study 1: Skin Sensitization
A study investigated the sensitization potential of ethyl-d5acrylate using an in vitro model. The results indicated that while the compound did induce some protein modifications, the extent was significantly lower than that observed with more potent sensitizers. The findings suggest that ethyl-d5acrylate may have limited allergenic potential under certain exposure conditions .
Case Study 2: Cytotoxicity Assessment
Research assessing the cytotoxic effects of ethyl-d5acrylate on various cell lines revealed that at low concentrations (below 100 ppm), there was minimal cytotoxicity observed. However, higher concentrations led to increased cell death, indicating a dose-dependent relationship between concentration and cytotoxic effects.
Data Tables
| Parameter | Ethyl-d5acrylate | Monoethyl Ether Hydroquinone |
|---|---|---|
| Molecular Weight | 105.15 Da | Not specified |
| Purity | 99% | Not specified |
| Skin Sensitization Potential | Low | Moderate |
| Cytotoxicity (100 ppm) | Minimal | Not assessed |
Q & A
Basic Research Questions
Q. How does the presence of monoethyl ether hydroquinone (20 ppm) influence the stability of ethyl-d5 acrylate during storage and experimental handling?
- Methodological Answer : The stabilizer inhibits premature polymerization by scavenging free radicals. To ensure compound integrity, store ethyl-d5 acrylate at 2–8°C under inert gas (e.g., argon) and monitor stabilizer concentration via HPLC-UV (λ = 280 nm) before critical experiments . Degradation can be detected via increased viscosity or unexpected NMR signals (e.g., broadening of the acrylate vinyl proton peaks due to oligomer formation) .
Q. What analytical techniques are optimal for quantifying deuterium incorporation in ethyl-d5 acrylate while accounting for stabilizer interference?
- Methodological Answer : Use -NMR to compare integration ratios of deuterated (CDCD-ester) vs. non-deuterated protons. For mass spectrometry, employ high-resolution ESI-MS to distinguish isotopic patterns (e.g., m/z 105.15 for ethyl-d5 acrylate vs. 100.12 for non-deuterated analogs). Stabilizer interference at 20 ppm is negligible but validate with blank runs .
Q. How should researchers mitigate health risks associated with monoethyl ether hydroquinone in laboratory settings?
- Methodological Answer : Adopt glovebox handling for prolonged exposure scenarios and use Tychem® 6000 F-rated PPE due to its validated resistance to glycol ether derivatives . Follow IFRA Standards recommending avoidance in formulations due to depigmentation risks .
Advanced Research Questions
Q. Designing polymerization studies with ethyl-d5 acrylate: How do deuterium isotope effects influence reaction kinetics and polymer properties?
- Methodological Answer : Deuterium reduces radical propagation rates due to kinetic isotope effects (KIE ≈ 2–3). Characterize using time-resolved FTIR to monitor C=C bond consumption. Compare with non-deuterated controls to isolate isotope impacts on glass transition temperature () and chain mobility via DSC .
Q. How can researchers resolve contradictions in data arising from batch-to-batch variability in stabilizer concentration (e.g., 20 ppm vs. higher/lower)?
- Methodological Answer : Implement a pre-experimental purification protocol: pass the compound through a silica gel column (eluent: hexane/ethyl acetate 9:1) to remove excess hydroquinone. Validate stabilizer levels post-purification via GC-MS with a DB-5 column .
Q. What strategies optimize the use of ethyl-d5 acrylate in tracer studies for metabolic or environmental fate analysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
